molecular formula C14H15NO B15241517 4-[(2-Phenylethyl)amino]phenol CAS No. 61370-93-2

4-[(2-Phenylethyl)amino]phenol

Katalognummer: B15241517
CAS-Nummer: 61370-93-2
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: PEDBLUYJRUEJIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Phenylethyl)amino]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and an amino group attached to a phenylethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylethyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, such as an amine, under specific conditions to form the desired product . Another method involves the reduction of nitro compounds to amines, followed by coupling with phenol derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and purification through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Phenylethyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-Phenylethyl)amino]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-[(2-Phenylethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Phenylethyl)amino]phenol is unique due to the presence of both a phenol and an amino group attached to a phenylethyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

CAS-Nummer

61370-93-2

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

4-(2-phenylethylamino)phenol

InChI

InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2

InChI-Schlüssel

PEDBLUYJRUEJIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.